![molecular formula C13H24OSi B14316885 Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane CAS No. 105884-07-9](/img/structure/B14316885.png)
Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy(5-ethylidenebicyclo[221]heptan-2-yl)dimethylsilane is a specialized organosilicon compound It features a bicyclic structure with an ethylidene group and an ethoxy group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane typically involves the isomerization of 5-vinylbicyclo[2.2.1]hept-2-ene (VBH) using a solid catalyst. The catalyst is prepared by supporting an alkali metal on a carrier in liquid ammonia and then heating the supported product . Another method involves the use of calcium carbonate, calcium carboxylate, or calcium hydroxide as a catalyst under vacuum or an inert gas atmosphere .
Industrial Production Methods
Industrial production of this compound often employs high-yield processes that ensure the purity of the final product. The isomerization reaction is carried out under controlled conditions to maximize selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted silanes.
Aplicaciones Científicas De Investigación
Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized polymers and materials with unique properties
Mecanismo De Acción
The mechanism by which Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane exerts its effects involves interactions with molecular targets through its silicon and ethylidene groups. These interactions can influence various pathways, depending on the specific application. For example, in polymer chemistry, it can act as a cross-linking agent, enhancing the properties of the resulting material.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethylidenebicyclo[2.2.1]hept-2-yl propionate: Similar bicyclic structure but with a propionate group instead of an ethoxy group.
5-Vinylbicyclo[2.2.1]hept-2-ene: Precursor in the synthesis of Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane.
Uniqueness
This compound is unique due to its combination of a bicyclic structure with an ethylidene group and an ethoxy group attached to silicon. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.
Propiedades
Número CAS |
105884-07-9 |
|---|---|
Fórmula molecular |
C13H24OSi |
Peso molecular |
224.41 g/mol |
Nombre IUPAC |
ethoxy-(5-ethylidene-2-bicyclo[2.2.1]heptanyl)-dimethylsilane |
InChI |
InChI=1S/C13H24OSi/c1-5-10-7-12-8-11(10)9-13(12)15(3,4)14-6-2/h5,11-13H,6-9H2,1-4H3 |
Clave InChI |
VNWFQAONRYAWNE-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)C1CC2CC1CC2=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



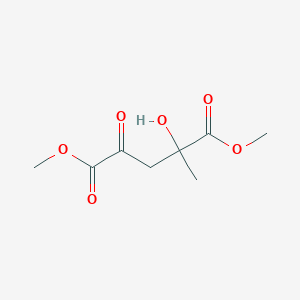
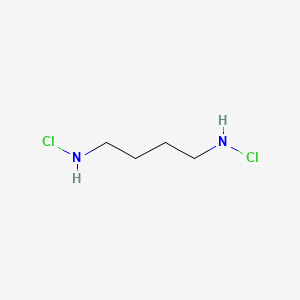

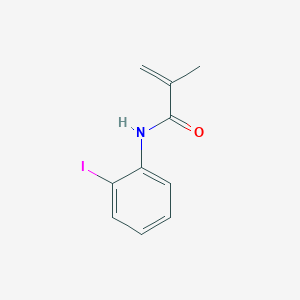
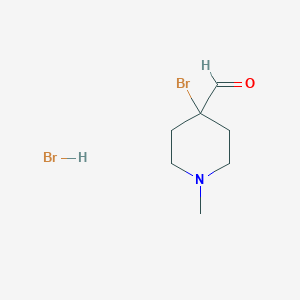
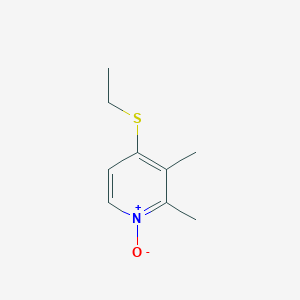

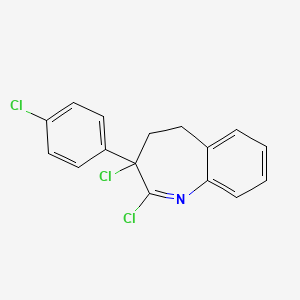

![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
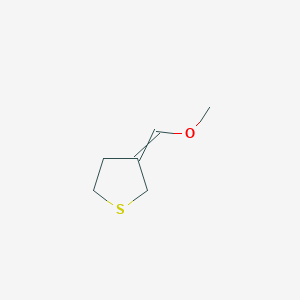
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

